molecular formula C14H19N3O2S B1415694 6-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine CAS No. 1105189-20-5

6-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Cat. No. B1415694
M. Wt: 293.39 g/mol
InChI Key: CWFPAZAYRXASCT-UHFFFAOYSA-N
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Description

6-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine, also known as BMBMT, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a benzothiazole derivative and has been shown to possess various biological activities.

Scientific Research Applications

Antibacterial Activity

6-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine and its derivatives have been studied for their potential in antibacterial applications. For instance, compounds synthesized from 2-hydrazino-6-methoxybenzothiazole, reacted with secondary cyclic amines like morpholine, showed promising antibacterial activity (Vartale et al., 2008). Additionally, other derivatives, obtained from similar processes, have been tested for their antimicrobial efficacy (Bektaş et al., 2007).

Cytotoxic Activity

The compound and its derivatives have also been examined for their in vitro cytotoxic activity. For example, novel quinazoline derivatives synthesized using N-substituted 2-amino benzothiazole exhibited potential as anticancer agents, as indicated by MTT assay results (Dave et al., 2012).

Dye and Pigment Industry

In the dye and pigment industry, derivatives of 6-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine have been utilized. A study demonstrated the use of related compounds in the synthesis of heterocyclic amines, which were then used to create dyes coloring cellulose acetate in various hues (Georgiadou & Tsatsaroni, 2002).

Chemical Synthesis and Reactions

The compound's derivatives have been involved in novel chemical synthesis and reaction studies. For instance, a study detailed a unique amination reaction at the β-carbon atom with the formation of benzofurans (Jurd, 1978). Another research focused on the synthesis of azo dyes using 6-methoxy-1,3-benzothiazol-2-amine, exploring their structural and electrochemical properties (Harisha et al., 2017).

Antifungal Properties

Some derivatives have demonstrated antifungal properties. A study synthesized 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound, which showed significant antifungal effects against types like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Anticonvulsant and Neuroprotective Effects

The compound has been explored for its potential in anticonvulsant and neuroprotective applications. A study reported the synthesis of N-(substituted benzothiazol-2-yl)amides and their evaluation as anticonvulsants and neuroprotectors, with some derivatives showing promising results (Hassan et al., 2012).

properties

IUPAC Name

6-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-18-11-2-3-12-13(10-11)20-14(16-12)15-4-5-17-6-8-19-9-7-17/h2-3,10H,4-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFPAZAYRXASCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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